molecular formula C13H19N3O4 B4878690 Ethyl 4-[(furan-2-ylmethyl)carbamoyl]piperazine-1-carboxylate

Ethyl 4-[(furan-2-ylmethyl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B4878690
M. Wt: 281.31 g/mol
InChI Key: XYCYTEBMUUIKEV-UHFFFAOYSA-N
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Description

Ethyl 4-[(furan-2-ylmethyl)carbamoyl]piperazine-1-carboxylate is an organic compound that belongs to the class of carbamate esters This compound features a piperazine ring substituted with a furan-2-ylmethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(furan-2-ylmethyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of furan-2-ylmethylamine with ethyl piperazine-1-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and yield . This method allows for the rapid heating of reactants, leading to shorter reaction times and potentially higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(furan-2-ylmethyl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbamate group can produce the corresponding amine .

Scientific Research Applications

Ethyl 4-[(furan-2-ylmethyl)carbamoyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(furan-2-ylmethyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(furan-2-ylmethyl)carbamoyl]piperazine-1-carboxylate is unique due to the combination of its furan ring, piperazine moiety, and carbamate ester functionality.

Properties

IUPAC Name

ethyl 4-(furan-2-ylmethylcarbamoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-2-19-13(18)16-7-5-15(6-8-16)12(17)14-10-11-4-3-9-20-11/h3-4,9H,2,5-8,10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCYTEBMUUIKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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